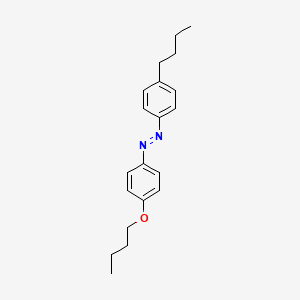
Diazene, (4-butoxyphenyl)(4-butylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (4-butoxyphenyl)(4-butylphenyl)-, typically involves the reaction of 4-butoxyphenylhydrazine with 4-butylbenzaldehyde under specific conditions. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the diazene group. The reaction mixture is then heated to a temperature of around 80-100°C for several hours to complete the synthesis.
Industrial Production Methods
In an industrial setting, the production of Diazene, (4-butoxyphenyl)(4-butylphenyl)-, can be scaled up by using larger reaction vessels and optimizing the reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diazene, (4-butoxyphenyl)(4-butylphenyl)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene group to hydrazine or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine or amine derivatives.
Substitution: Formation of substituted aromatic compounds with nitro, sulfonyl, or halogen groups.
Scientific Research Applications
Diazene, (4-butoxyphenyl)(4-butylphenyl)-, has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various diazene derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Diazene, (4-butoxyphenyl)(4-butylphenyl)-, involves the interaction of the diazene group with molecular targets. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The specific molecular pathways and targets depend on the context of its application, such as its use in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Another diazene compound with similar structural features but different substituents.
Diimide: A simpler diazene compound with the formula HN=NH, used in organic synthesis.
Nitrosobenzene: A related compound with a nitroso group instead of a diazene group.
Uniqueness
Diazene, (4-butoxyphenyl)(4-butylphenyl)-, is unique due to its specific substituents, which impart distinct chemical and physical properties. The presence of butoxy and butyl groups enhances its solubility and reactivity compared to simpler diazene compounds.
Properties
CAS No. |
33228-22-7 |
|---|---|
Molecular Formula |
C20H26N2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(4-butoxyphenyl)-(4-butylphenyl)diazene |
InChI |
InChI=1S/C20H26N2O/c1-3-5-7-17-8-10-18(11-9-17)21-22-19-12-14-20(15-13-19)23-16-6-4-2/h8-15H,3-7,16H2,1-2H3 |
InChI Key |
JWLYWGLGUDWDNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















